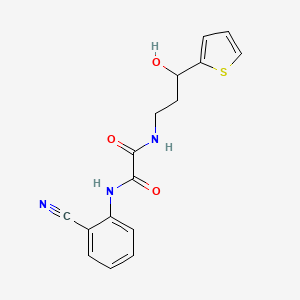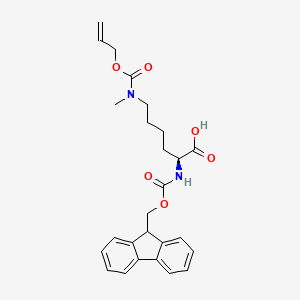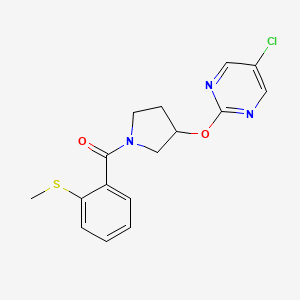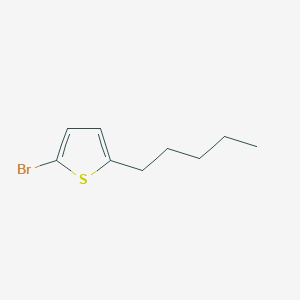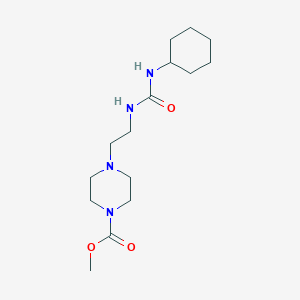
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, also known as BCTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BCTP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain. In
科学研究应用
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes in the brain. For example, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been used to study the involvement of mGluR5 in addiction, anxiety, depression, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been used to investigate the effects of mGluR5 on synaptic plasticity, learning, and memory.
作用机制
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 is involved in various physiological processes, including synaptic plasticity, learning, and memory. Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride binds to the allosteric site of mGluR5 and prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR5. By blocking the activation of mGluR5, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can modulate the activity of neurons in the brain and affect various physiological and pathological processes.
Biochemical and Physiological Effects:
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to modulate the activity of neurons in the brain and affect various physiological and pathological processes. For example, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and alcohol, suggesting that mGluR5 plays a role in addiction. Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been shown to reduce anxiety and depression-like behaviors in animal models, indicating that mGluR5 may be involved in the regulation of mood. Additionally, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to improve cognitive function in animal models of Alzheimer's disease, suggesting that mGluR5 may be a potential therapeutic target for neurodegenerative diseases.
实验室实验的优点和局限性
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several advantages for lab experiments, including its high selectivity and potency for mGluR5, which allows for specific modulation of mGluR5 activity. Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride is also relatively stable and can be easily synthesized in large quantities. However, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has some limitations for lab experiments, including its poor solubility in water and its potential off-target effects on other receptors. Researchers must carefully evaluate the specificity and selectivity of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride in each experiment to ensure accurate interpretation of the results.
未来方向
There are several future directions for the use of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride in scientific research. One potential direction is the development of novel mGluR5 antagonists with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of mGluR5 in other physiological and pathological processes, such as pain, inflammation, and epilepsy. Additionally, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride may be a useful tool for the development of new therapeutics for addiction, anxiety, depression, and neurodegenerative diseases.
合成方法
The synthesis of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride involves several steps, including the synthesis of the key intermediate 5-bromothiophene-3-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is reacted with methyl (2R)-2-amino-3-propanol to yield the final product, Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride. The synthesis of Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been optimized to improve the yield and purity of the product.
属性
IUPAC Name |
methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKYUTAQFLSJBL-FYZOBXCZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CSC(=C1)Br)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2R)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

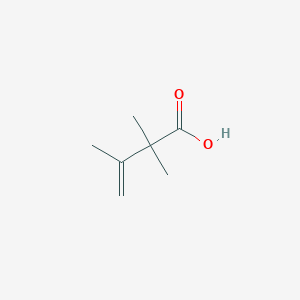

![3-[5,6-dichloro-1-(3-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2970910.png)
![2-methoxy-5-methyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2970911.png)


![4-fluoro-2-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2970918.png)
![N-[(4-Chlorophenyl)methyl]-6-cyclopropylpyrimidine-4-carboxamide](/img/structure/B2970919.png)
![7-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2970920.png)
